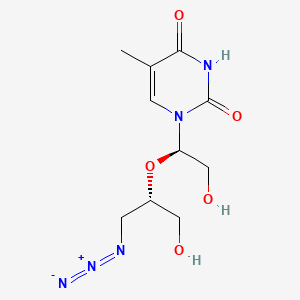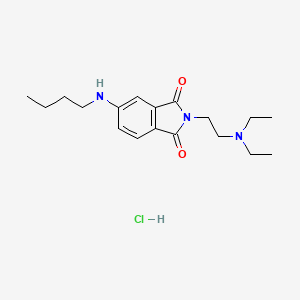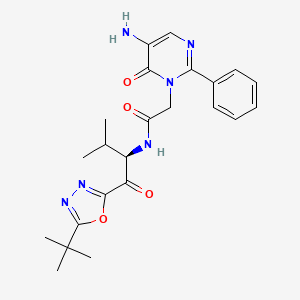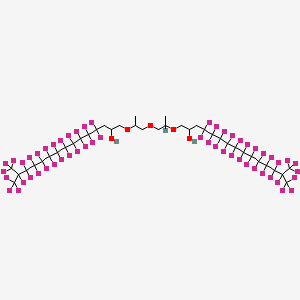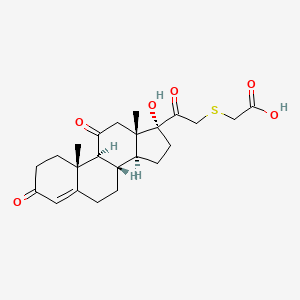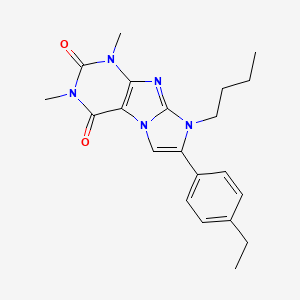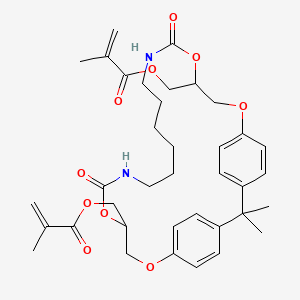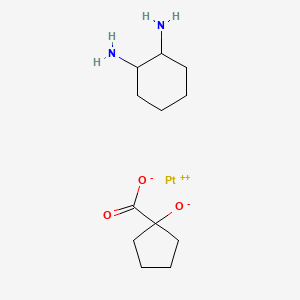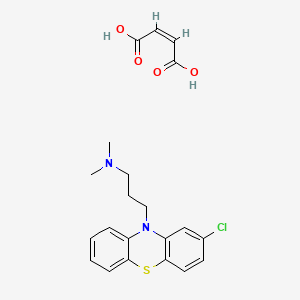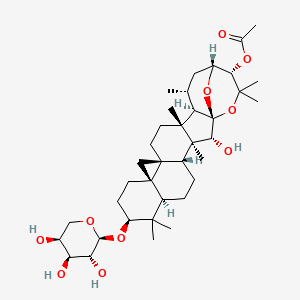
Neocimicigenoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neocimicigenoside A is a naturally occurring compound found in certain plants, particularly in the genus Cimicifuga. It is a type of triterpene glycoside, which means it consists of a triterpene backbone attached to one or more sugar molecules. This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neocimicigenoside A involves several steps, starting from the extraction of the plant material. The plant material is typically subjected to solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatographic systems to ensure the efficient isolation of the compound. The purity and yield of this compound are critical factors in industrial production, and optimization of extraction and purification conditions is essential.
Chemical Reactions Analysis
Types of Reactions
Neocimicigenoside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or basic medium.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized triterpene derivatives, while reduction may yield reduced triterpene derivatives. Substitution reactions can result in various substituted triterpene glycosides.
Scientific Research Applications
Neocimicigenoside A has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of triterpene glycosides and their chemical properties.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of natural products and herbal supplements due to its potential health benefits.
Mechanism of Action
The mechanism of action of Neocimicigenoside A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The exact molecular targets and pathways are still under investigation, but it is thought to interact with key enzymes and receptors involved in these processes.
Comparison with Similar Compounds
Neocimicigenoside A can be compared with other similar triterpene glycosides, such as:
- Cimilactone A
- 23-Epi-26-deoxyactein
- Soulieosides I
- Neocimicigenoside B
- Asiaticoside A
- 25-O-acetylcimigenol-3-O-β-D-xylopyranoside
These compounds share a similar triterpene backbone but differ in the attached sugar moieties and functional groups. This compound is unique due to its specific structure and the presence of certain functional groups that contribute to its distinct biological activities.
Properties
CAS No. |
876726-03-3 |
|---|---|
Molecular Formula |
C37H58O10 |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19,23,23-heptamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-24,25-dioxaheptacyclo[19.3.1.01,18.03,17.04,14.07,12.012,14]pentacosan-22-yl] acetate |
InChI |
InChI=1S/C37H58O10/c1-18-15-21-28(44-19(2)38)32(5,6)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(45-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |
InChI Key |
TWFVBWUFOFPXEY-VYWUFNEXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C(O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)(C)C)OC(=O)C |
Canonical SMILES |
CC1CC2C(C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


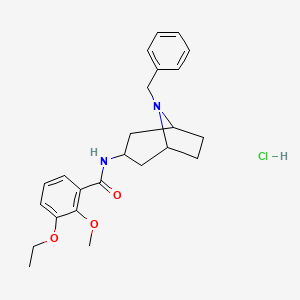
![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
